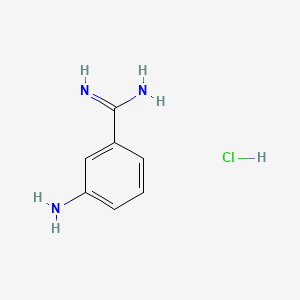

m-Aminobenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXHYPQRDRRSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37132-68-6 | |

| Record name | Benzenecarboximidamide, 3-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37132-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90188149 | |

| Record name | Benzamidine, m-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-67-4 | |

| Record name | Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine, m-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamidine, m-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminobenzimidamide dihydrochloride chemical safety data sheet

Advanced Application & Safety Protocol

Part 1: Executive Summary & Chemical Profile

3-Aminobenzimidamide dihydrochloride (commonly referred to as 3-Aminobenzamidine 2HCl ) is a specialized meta-substituted benzamidine derivative serving as a critical tool in protein biochemistry. Unlike broad-spectrum protease inhibitors (e.g., PMSF) that covalently modify enzymes, 3-aminobenzamidine acts as a reversible competitive inhibitor .

Its structural geometry mimics the side chain of arginine, allowing it to dock precisely into the S1 specificity pocket of trypsin-like serine proteases. This unique property makes it the ligand of choice for the affinity purification of enzymes such as trypsin, thrombin, and urokinase, as well as a standard for kinetic inhibition assays.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 3-aminobenzenecarboximidamide; dihydrochloride |

| CAS Number | 37132-68-6 |

| Molecular Formula | C₇H₉N₃[1][2][3][4] · 2HCl |

| Molecular Weight | 208.09 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |

| Melting Point | 262–264 °C (dec.) |

| pKa | ~11.6 (Amidine group) |

| Appearance | Off-white to grey crystalline powder |

| Storage | -20°C (Desiccate; Hygroscopic) |

Part 2: Mechanistic Action

The "Arginine Mimic" Hypothesis

Serine proteases (e.g., Trypsin, Factor Xa) recognize substrates via a specificity pocket (S1) that binds positively charged residues. 3-Aminobenzamidine functions as a potent competitive inhibitor because its amidine group forms a salt bridge with Aspartate 189 (in trypsin) at the bottom of the S1 pocket, effectively blocking the entry of the natural substrate.

The 3-amino group on the benzene ring is crucial not for inhibition, but for immobilization . It serves as a nucleophilic handle, allowing the molecule to be covalently coupled to agarose or magnetic bead matrices without disrupting the amidine group's interaction with the enzyme.

Visualizing the Mechanism

Figure 1: Competitive inhibition mechanism. The inhibitor outcompetes the substrate for the S1 pocket, preventing catalysis.

Part 3: Safety, Handling, & Stability (E-E-A-T)

While not highly toxic, 3-Aminobenzamidine 2HCl presents specific laboratory hazards that require strict adherence to safety protocols.

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

Critical Handling Protocols

-

Dust Control: The dihydrochloride salt is a fine crystalline powder. Weighing should always be performed in a fume hood or using a static-free weighing funnel to prevent inhalation of dust.

-

Hygroscopy Management: This compound is hygroscopic.

-

Storage: Keep the vial tightly sealed with desiccant at -20°C.

-

Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the bottle, which hydrolyzes the salt and degrades purity.

-

-

Incompatibility: Avoid strong oxidizing agents. The free amine is susceptible to oxidation if left in solution at high pH for extended periods.

Part 4: Experimental Protocols

Protocol A: Preparation of Affinity Chromatography Resin

Objective: Covalently couple 3-Aminobenzamidine to NHS-activated Sepharose for purification of Trypsin or Thrombin.

Materials:

-

NHS-Activated Sepharose (or similar matrix)

-

Ligand: 3-Aminobenzamidine 2HCl

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3

-

Wash Buffers: Acetate (pH 4) and Tris (pH 8)

Step-by-Step Workflow:

-

Ligand Solubilization: Dissolve 3-Aminobenzamidine 2HCl in the Coupling Buffer to a final concentration of 5–10 mg/mL.

-

Note: Check pH immediately. The HCl salt will acidify the buffer. Re-adjust pH to 8.3 using NaOH if necessary to ensure the primary amine is unprotonated for nucleophilic attack.

-

-

Resin Preparation: Wash NHS-activated resin with cold 1mM HCl (to preserve active groups) and drain.

-

Coupling Reaction: Mix the ligand solution with the resin (ratio: 2:1 liquid to resin volume). Rotate end-over-end for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

-

Blocking: Drain the resin and add Blocking Buffer to deactivate remaining NHS groups. Incubate 2 hours at RT.

-

Cycle Washing: Wash the resin alternately with high pH (Tris) and low pH (Acetate) buffers (3 cycles) to remove non-covalently bound ligand.

-

Storage: Store in 20% Ethanol at 4°C.

Protocol B: Determination of Ki (Inhibition Constant)

Objective: Quantify the inhibitory potency against Trypsin.

-

Enzyme Prep: Prepare Trypsin (10 nM) in 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Substrate: Use BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) at varying concentrations (0.5 Km to 5 Km).

-

Inhibitor: Prepare serial dilutions of 3-Aminobenzamidine (0, 10, 20, 40, 80 µM).

-

Reaction:

-

Mix Enzyme + Inhibitor and incubate for 5 mins.

-

Add Substrate to initiate reaction.

-

Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

-

-

Analysis: Plot 1/V vs 1/[S] (Lineweaver-Burk). The lines should intersect at the Y-axis (indicating competitive inhibition). Calculate Ki using the slope equation:

.

Visualizing the Affinity Purification Workflow

Figure 2: Affinity chromatography workflow using 3-Aminobenzamidine as the stationary phase ligand.

Part 5: Toxicology & Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses.[6] Seek medical attention. |

| Skin Contact | Wash with plenty of soap and water.[6] If irritation persists, consult a dermatologist. |

| Inhalation | Move to fresh air.[6][7] If breathing is difficult, administer oxygen. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[6] |

Toxicological Note: No specific LD50 data is widely established for the dihydrochloride salt in humans, but structurally related benzamidines are treated as irritants with potential for mucous membrane damage upon high exposure.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24888451, 3-Aminobenzamidine dihydrochloride. Retrieved from [Link]

- Labouesse, J., et al. (1964).The Kinetics of the Hydrolysis of Benzoyl-L-Arginine Ethyl Ester by Trypsin. Journal of the American Chemical Society. (Foundational kinetics for benzamidine inhibition).

-

Cytiva Life Sciences. Affinity Chromatography: Principles and Methods. (Reference for coupling protocols). Retrieved from [Link]

Sources

- 1. 3-Aminobenzamidine dihydrochloride | CAS 37132-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 3. 3-Aminobenzamidine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. 3-Aminobenzamidine Dihydrochloride | LGC Standards [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

m-Aminobenzamidine HCl solubility in water and DMSO

An In-Depth Technical Guide to the Solubility of m-Aminobenzamidine Dihydrochloride in Water and DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of m-Aminobenzamidine dihydrochloride (m-ABDA·2HCl), a crucial serine protease inhibitor used extensively in biochemical research and drug development. For researchers, scientists, and drug development professionals, understanding the solubility of this compound in common laboratory solvents like water and dimethyl sulfoxide (DMSO) is paramount for ensuring experimental reproducibility, accuracy, and efficacy. This document moves beyond simple data presentation to explain the underlying chemical principles governing solubility, offers field-proven protocols for solution preparation and solubility determination, and provides practical insights to navigate the challenges associated with handling this reagent.

Introduction: The Critical Role of m-Aminobenzamidine and Its Solubility

m-Aminobenzamidine is a competitive inhibitor of trypsin-like serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. Its utility as a research tool and a scaffold for drug design is well-established.[1] However, like many small molecules, its effectiveness in experimental systems is fundamentally tied to its bioavailability in solution. Inconsistent or incomplete solubilization can lead to inaccurate concentration calculations, precipitation during assays, and ultimately, unreliable data.

This guide focuses on the dihydrochloride salt form (m-ABDA·2HCl), which is commonly supplied to enhance aqueous solubility. We will explore its behavior in both a polar protic solvent (water) and a polar aprotic solvent (DMSO), providing the necessary framework for its confident and effective use in the laboratory.

Physicochemical Properties Overview

| Property | Value | Source |

| Chemical Name | m-Aminobenzamidine dihydrochloride | - |

| Synonyms | 3-Aminobenzamidine dihydrochloride | - |

| CAS Number | 37132-68-6 | [2] |

| Molecular Formula | C₇H₉N₃·2HCl | [2] |

| Molecular Weight | 208.09 g/mol | |

| Appearance | Off-white to yellow crystalline powder | [1][3] |

| Melting Point | >300 °C | [3] |

Solubility Profile: A Comparative Analysis

The solubility of a compound is not an absolute value but is dependent on the solvent, temperature, pH, and the physical form of the solute. Below is a summary of the solubility characteristics of aminobenzamidine hydrochlorides in water and DMSO.

| Solvent | Solubility of p-Aminobenzamidine·2HCl | Expected Solubility of m-Aminobenzamidine·2HCl | Key Considerations |

| Water | 100-200 mg/mL (0.5-1 M) | High | pH-dependent; salt form dramatically increases solubility over the free base. |

| DMSO | ≥ 50 mg/mL (240 mM) with sonication/heating | High | Use of anhydrous DMSO is critical; moisture can reduce solubility.[4] |

Aqueous Solubility: The Role of the Hydrochloride Salt

The high water solubility of aminobenzamidine dihydrochlorides is a direct consequence of their salt form. The free base, m-aminobenzamidine, has limited water solubility due to the hydrophobic nature of its benzene ring. By forming a dihydrochloride salt, the two basic amine/amidine groups are protonated, creating positive charges on the molecule.

This ionic character allows for strong ion-dipole interactions with polar water molecules, which can overcome the intermolecular forces of the crystal lattice, leading to dissolution. This principle is a cornerstone of drug formulation, where forming salts is a common strategy to improve the aqueous solubility and bioavailability of amine-containing active pharmaceutical ingredients.[5]

Practical Recommendations for Aqueous Solutions:

-

Fresh Preparation: Due to its sensitivity to oxidation, it is highly recommended to prepare aqueous solutions of aminobenzamidine fresh for each use.[6]

-

pH Consideration: The solubility will be highest in neutral to acidic aqueous solutions where the amine groups remain protonated. In basic solutions (pH > pKa), the compound will convert to its less soluble free base form and may precipitate.

-

Storage: If short-term storage is necessary, store stock solutions at -20°C.[6]

DMSO Solubility: The Universal Organic Solvent

DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it the solvent of choice for creating high-concentration stock solutions in drug discovery.[7] m-Aminobenzamidine HCl is expected to be highly soluble in DMSO.

Causality Behind Experimental Choices:

-

Why Anhydrous DMSO? Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. This water contamination can be detrimental, as some compounds are "pushed" out of the organic solution by the more polar water molecules, leading to precipitation or reduced solubility.[4] Therefore, using fresh, anhydrous DMSO from a sealed container is a critical, non-negotiable step for ensuring the integrity of stock solutions.

-

Assisted Dissolution: For achieving very high concentrations, gentle warming (to 30-40°C) and/or sonication can be employed to accelerate the dissolution process. For the para-isomer, heating to 80°C is sometimes recommended to reach maximum solubility.[8]

Experimental Protocol: Kinetic Solubility Determination via the Shake-Flask Method

This protocol describes a robust, self-validating method to quantitatively determine the kinetic aqueous solubility of a compound like m-Aminobenzamidine HCl, starting from a DMSO stock. This is a standard approach in early drug discovery.

Materials and Reagents

-

m-Aminobenzamidine dihydrochloride

-

Anhydrous DMSO (spectroscopic grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., Millipore MultiScreen®)

-

96-well UV-transparent collection plates

-

UV-Vis Spectrophotometer or HPLC-UV system

-

Calibrated pipettes

-

Plate shaker

Step-by-Step Methodology

-

Prepare High-Concentration DMSO Stock:

-

Accurately weigh ~5 mg of m-Aminobenzamidine HCl.

-

Dissolve it in a precise volume of anhydrous DMSO to create a 10 mM stock solution. (MW = 208.09; 5 mg in 2.40 mL DMSO = 10 mM).

-

Ensure complete dissolution using a vortex mixer or sonication. This is your Master Stock .

-

-

Create a Standard Curve:

-

Perform serial dilutions of the Master Stock with DMSO to prepare standards (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

-

In your UV-transparent collection plate, add a small, precise volume of each DMSO standard to a larger volume of PBS (e.g., 5 µL of DMSO standard into 95 µL of PBS) to create your aqueous standards. Ensure the final DMSO concentration is consistent (e.g., 5%) and low enough not to interfere with the measurement.

-

Measure the absorbance of these standards at the compound's λmax to generate a standard curve of absorbance vs. concentration. This curve is essential for validating your final measurement.

-

-

Perform the Solubility Assay:

-

Add 190 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

-

Add 10 µL of the 10 mM DMSO Master Stock to each well. This initiates precipitation of the compound above its aqueous solubility limit. The final concentration if fully dissolved would be 500 µM in 5% DMSO.

-

Seal the plate and place it on a plate shaker at room temperature for 1.5 - 2 hours to allow the solution to reach equilibrium.

-

-

Separate Soluble and Insoluble Fractions:

-

Place the filter plate on top of a clean 96-well UV-transparent collection plate.

-

Centrifuge the assembly or use a vacuum manifold to filter the supernatant (the soluble fraction) into the collection plate. The filter will trap any undissolved precipitate.

-

-

Quantify the Soluble Fraction:

-

Measure the UV absorbance of the filtered supernatant at the predetermined λmax.

-

Using the equation derived from your standard curve, calculate the concentration of m-Aminobenzamidine HCl in the supernatant. This value represents the kinetic aqueous solubility under these conditions.

-

Visualizations: Workflows and Conceptual Diagrams

Kinetic Solubility Determination Workflow

Caption: Experimental workflow for determining kinetic aqueous solubility.

Solubility Principles: Compound Form vs. Solvent

Caption: Relationship between compound form and solvent polarity on solubility.

Conclusion

m-Aminobenzamidine dihydrochloride is a readily soluble compound in both water and DMSO, making it a versatile tool for researchers. Its high aqueous solubility is imparted by its dihydrochloride salt form, which facilitates strong interactions with polar water molecules. For creating high-concentration stock solutions, anhydrous DMSO remains the solvent of choice. By understanding the chemical principles outlined in this guide and employing robust experimental protocols, scientists can ensure the reliable and effective use of this important protease inhibitor, leading to higher quality data and more successful research outcomes.

References

- 3,3'-Diaminobenzidine tetrahydrochloride | Dyes chemical | CAS 868272-85-9 | Selleck. (2024, May 22). Selleck Chemicals.

- MultiScreen Solubility Filter Pl

- 3,3 -Diaminobenzidine = 97 91-95-2 - MilliporeSigma. MilliporeSigma.

- Safety Data Sheet - Cayman Chemical. (2025, June 19). Cayman Chemical.

- Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET: 3,3'-Diaminobenzidine tetrahydrochloride. (2024, March 3). Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11).

- Benzamidine - Wikipedia. Wikipedia.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.

- 4-Aminobenzamidine dihydrochloride - Chem-Impex.

- Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH.

- 3,3'-Diaminobenzidine - Wikipedia. Wikipedia.

- Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- 4-Aminobenzamidine 98 2498-50-2 - Sigma-Aldrich. Sigma-Aldrich.

- Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. (2024, March 3). Carl ROTH.

- 4-Aminobenzamidine 2HCl | p-Aminobenzamidine dihydrochloride | Amines - Ambeed.com. Ambeed.

- 4-Aminobenzamidine dihydrochloride, 1 g, glass - Carl ROTH. Carl ROTH.

- p-Aminobenzamidine dihydrochloride - 1 mL * 10 mM (in DMSO) - Tebubio. Tebubio.

- 4-Aminobenzamidine dihydrochloride | Serine Protease - TargetMol. TargetMol.

- 4-Aminobenzamidine HCl | CAS 7761-72-0 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- p-Aminobenzamidine-Agarose - Sigma-Aldrich. Sigma-Aldrich.

- 4-Aminobenzamidine dihydrochloride | 2498-50-2 - ChemicalBook. (2026, January 31). ChemicalBook.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21).

- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzamidine dihydrochloride, 1 g, glass, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

Benzamidine Derivatives for Serine Protease Inhibition: From Privileged Scaffold to Precision Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent a ubiquitous and functionally diverse class of enzymes, playing critical roles in physiological cascades ranging from blood coagulation and fibrinolysis to inflammation and neuronal signaling.[1] Their dysregulation is a hallmark of numerous pathologies, including thrombotic disorders, cancer, and inflammatory diseases, making them prime targets for therapeutic intervention.[1][2] Among the myriad of inhibitor scaffolds, benzamidine has emerged as a "privileged" and highly effective pharmacophore. This guide provides a comprehensive technical overview of benzamidine derivatives as serine protease inhibitors, synthesizing mechanistic insights, structure-activity relationship (SAR) principles, and field-proven experimental methodologies. We will explore the causality behind inhibitor design, from the fundamental interactions within the enzyme's active site to the advanced strategies employed to achieve potency, selectivity, and desirable pharmacokinetic profiles.

The Serine Protease Target Family: A Mechanistic Overview

Serine proteases are a class of proteolytic enzymes characterized by a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of a scissile peptide bond. Their activity is fundamental to a vast array of biological processes.[1][2]

The therapeutic value of inhibiting these enzymes is well-established. For instance, inhibitors of Factor Xa and thrombin are critical anticoagulant agents used in the prevention and treatment of thrombotic disorders, while inhibiting proteases involved in tumor progression offers a promising avenue for oncology.[1][2] The design of effective inhibitors hinges on exploiting the specific architecture of the enzyme's active site, particularly the substrate-binding pockets.

The Benzamidine Scaffold: A Canonical S1 Pocket Binder

The enduring success of benzamidine as a serine protease inhibitor lies in its remarkable ability to act as a mimic of the natural substrates, arginine and lysine. Trypsin-like serine proteases, which cleave peptide bonds C-terminal to these basic residues, feature a deep S1 specificity pocket containing a key aspartate residue (Asp189) at its base.

Mechanism of Action: Benzamidine is a reversible, competitive inhibitor.[3] Its positively charged amidinium group forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the negatively charged carboxylate of Asp189. This high-affinity interaction anchors the inhibitor within the S1 pocket, effectively blocking substrate access and rendering the enzyme inactive. This fundamental binding mode is the cornerstone of all benzamidine-based inhibitor design.

Caption: Mechanism of Benzamidine Inhibition.

Structure-Activity Relationships (SAR): Engineering Potency and Selectivity

While the core benzamidine moiety provides the essential anchor in the S1 pocket, achieving high potency and, crucially, selectivity against a specific serine protease requires strategic chemical modifications. The diversity in the S2, S3, and S4 subsites among different proteases is the key that medicinal chemists unlock to engineer specificity.

Core Principles of Benzamidine SAR:

-

Hydrophobicity: The interaction of inhibitors with enzymes like thrombin, plasmin, and C1s is significantly influenced by hydrophobicity.[4][5] Incorporating hydrophobic groups that can occupy hydrophobic pockets adjacent to the S1 site generally enhances binding affinity.

-

Electronic Effects: For proteases such as plasmin and C1s, the binding affinity can be modulated by the electronic properties of substituents on the benzamidine ring, with electron-donating groups often proving beneficial.[4]

-

Extension into Subsites: The most dramatic gains in potency are achieved by extending the molecule from the benzamidine core to occupy the S2-S4 subsites.[6] This strategy allows the inhibitor to form a more extensive network of interactions with the enzyme surface, significantly lowering the dissociation constant.

-

Isosteric Replacement: To improve pharmacokinetic properties such as cell permeability and oral bioavailability, the highly basic benzamidine group can be replaced with bioisosteres. For example, aminoisoquinolines have been successfully used as benzamidine isosteres to develop orally active Factor Xa inhibitors.[7]

-

Multivalency: Linking multiple benzamidine units can lead to a significant increase in inhibitory potency due to multivalency effects, where the probability of at least one "warhead" being bound to the enzyme's active site is increased.[8]

Caption: Logic of Benzamidine Inhibitor Design.

Quantitative SAR Data:

The following table summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against bovine trypsin and human thrombin, illustrating the SAR principles discussed. The data clearly show how extending the molecule (compounds 4-6) leads to a dramatic increase in potency for both enzymes.[6]

| Compound ID | Structure | Trypsin Ki (μM) | Thrombin Ki (μM) |

| 1 | Benzamidine | 18.0 | 660 |

| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |

| 3 | 4-Chlorobenzamidine | 35.0 | 250 |

| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |

| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |

| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |

Data sourced from a comprehensive 3D-QSAR study.[6]

Therapeutic Applications and Key Enzyme Targets

The versatility of the benzamidine scaffold has led to the development of inhibitors for a wide range of therapeutic applications.

-

Anticoagulation: The coagulation cascade is tightly regulated by serine proteases. Inhibitors of Factor Xa and Thrombin are widely used as anticoagulants for the treatment and prevention of deep vein thrombosis, pulmonary embolism, and stroke.[1][9]

-

Oncology: Certain serine proteases, such as urokinase-type plasminogen activator (uPA), are overexpressed in tumors and contribute to invasion and metastasis. Benzamidine derivatives have been shown to inhibit the growth of cancer cells, suggesting their potential as antineoplastic agents.[2][10][11]

-

Inflammation: Proteases like tryptase, released from mast cells, are involved in inflammatory responses. Inhibition of these enzymes is a strategy for treating conditions like asthma and arthritis.[1]

Experimental Protocol: A Self-Validating In Vitro Inhibition Assay

To ensure trustworthy and reproducible results, a robust and self-validating experimental system is paramount. The following protocol describes a standard method for determining the inhibitory potency (IC50 and Ki) of benzamidine derivatives against a target serine protease using a chromogenic substrate.

Objective: To determine the concentration of a benzamidine derivative required to inhibit 50% of the serine protease's activity (IC50) and to calculate the inhibitor constant (Ki).

Materials:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Target Enzyme: Purified serine protease (e.g., Trypsin, Thrombin) of known concentration.

-

Chromogenic Substrate: A substrate that releases a colored product upon cleavage (e.g., L-BAPNA for Trypsin, S-2238 for Thrombin).

-

Inhibitor: Benzamidine derivative dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Apparatus: 96-well microplate and a microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 405-410 nm).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the enzyme in cold assay buffer. Causality: Keeping the enzyme on ice maintains its stability and activity.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Causality: A wide concentration range is essential for accurately defining the dose-response curve.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.

-

Positive Control (100% Activity): Add enzyme solution and an equal volume of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test wells. Causality: This control defines the uninhibited reaction rate and accounts for any solvent effects.

-

Negative Control (Blank): Add assay buffer only (no enzyme). Causality: This measures the rate of non-enzymatic substrate hydrolysis and provides the baseline for absorbance readings.

-

-

Pre-incubation:

-

Mix the plate gently and incubate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes. Causality: This step allows the enzyme and inhibitor to reach binding equilibrium, which is a critical assumption for Ki determination.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements, recording the absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 10-15 minutes.[6]

-

-

Data Analysis:

-

Calculate Reaction Rate (V): For each well, plot absorbance versus time. The initial rate of reaction (V) is the slope of the linear portion of this curve.

-

Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Calculate IC50: Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that produces 50% inhibition.

-

Calculate Ki: If the inhibition is competitive, the inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. Causality: The Cheng-Prusoff correction is necessary to convert the operational IC50 value into a true thermodynamic binding constant (Ki) by accounting for the effect of substrate competition.

-

Caption: Workflow for In Vitro Inhibition Assay.

Conclusion

The benzamidine scaffold represents a powerful and enduring platform for the design of serine protease inhibitors. Its effectiveness stems from a simple yet profound molecular mimicry that allows it to anchor with high affinity in the S1 specificity pocket of trypsin-like enzymes. The true art and science of developing these molecules into precision therapeutics lie in the rational design of substituents that extend into the enzyme's subsites, thereby conferring exceptional potency and the selectivity required to minimize off-target effects. The combination of robust SAR understanding and validated, reproducible experimental protocols, as outlined in this guide, provides the essential framework for researchers to successfully advance the discovery and development of novel benzamidine-based drugs.

References

-

Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available from: [Link]

-

Quan, M. L., et al. (1999). Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung. Available from: [Link]

-

Senokuchi, K., et al. (1995). New orally active serine protease inhibitors: structural requirements for their good oral activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Nishimura, Y., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research. Available from: [Link]

- Tularik Ltd. (2005). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.

-

Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available from: [Link]

-

Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Available from: [Link]

-

Gabriel, B., et al. (1998). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry. Available from: [Link]

-

Nishimura, Y., et al. (1992). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC. Available from: [Link]

-

ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. Available from: [Link]

-

Simonet, G., et al. (2004). Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. Protein & Peptide Letters. Available from: [Link]

-

BioPharmaSpec. (2024). What are Serine protease inhibitors and how do they work?. BioPharmaSpec. Available from: [Link]

Sources

- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Meta-Substituted Benzamidine Ligands in Protein Research: From Rational Design to Practical Application

Foreword: The Enduring Relevance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, from digestion and blood coagulation to inflammation and cancer metastasis.[1] Their study and modulation are central to modern drug discovery and biochemical research.[2] At the heart of this endeavor lies the development of specific and potent inhibitors. Among the most successful scaffolds for this purpose is benzamidine, a small molecule that effectively mimics the side chain of arginine, the natural substrate for trypsin-like serine proteases.[3]

This guide moves beyond the foundational use of unsubstituted benzamidine to explore the strategic advantages of meta-substituted benzamidine ligands . We will delve into the chemical principles that make the meta position a powerful tool for tuning inhibitor selectivity and affinity. This document is designed for researchers at the bench, providing not only the theoretical underpinnings but also actionable, field-tested protocols for the synthesis, immobilization, and application of these critical research tools.

The Principle of Specificity: Why Meta-Substitution Matters

The power of benzamidine lies in its positively charged amidinium group, which forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the protease.[4] This interaction anchors the inhibitor in the active site. However, many serine proteases share a highly similar S1 pocket, making the development of selective inhibitors a significant challenge.

This is where strategic substitution on the phenyl ring becomes paramount. While para-substitution is common, meta-substitution offers a unique stereochemical vector. A substituent at the meta-position projects from the S1 pocket towards the entrance of the active site, allowing it to interact with the less-conserved secondary substrate binding sites (S1', S2, S3/S4).[1][5] It is the variability in the architecture of these secondary pockets among different proteases that provides the opportunity for achieving selectivity.[5]

A study on dianhydrosugar-based inhibitors revealed a "pronounced preference" for accommodating the benzamidine anchor with meta topology in the S1 pocket, suggesting this orientation is sterically and electronically favorable for creating extended interactions. Research has shown that modifying inhibitors with moieties that extend into these secondary sites is a proven strategy for enhancing both potency and selectivity for targets like Factor Xa and matriptase over more promiscuous proteases like trypsin.[1][6]

Diagram 1: Rationale for Meta-Substitution

This diagram illustrates how a meta-substituent can project from the primary S1 binding pocket to engage with secondary pockets, enhancing inhibitor selectivity.

Sources

- 1. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: m-Aminobenzamidine Affinity Chromatography for Thrombin Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Specificity in Thrombin Purification

Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin.[1][2] Its highly specific proteolytic activity also makes it a valuable tool in biotechnology, particularly for the cleavage of fusion protein tags. Achieving high-purity thrombin is therefore critical for both basic research and biopharmaceutical production.

Affinity chromatography is a powerful technique that leverages the specific binding interaction between a target molecule and an immobilized ligand. In the case of thrombin and other trypsin-like serine proteases, benzamidine and its derivatives serve as effective competitive inhibitors that can be immobilized on a chromatography matrix.[3][4] This guide focuses on the use of m-aminobenzamidine as the affinity ligand for the purification of thrombin.

The rationale behind this technique lies in the structural features of thrombin's active site.[5][6] This site contains a deep cleft with a catalytic triad (Ser195, His57, and Asp102) responsible for peptide bond cleavage.[1][5] Benzamidine, a small molecule mimic of the guanidino group of arginine, fits snugly into the S1 specificity pocket of the active site, which preferentially binds to arginine and lysine residues.[7] This reversible interaction is the foundation of the purification process: under appropriate buffer conditions, thrombin in a complex mixture will bind to the m-aminobenzamidine-coupled resin while other proteins pass through.[8] The bound thrombin can then be eluted by altering the buffer conditions to disrupt this specific interaction.

While p-aminobenzamidine is also commonly used, m-aminobenzamidine has been shown to be effective for thrombin purification, particularly when coupled at a high concentration to the agarose matrix.[9] The choice between these isomers can influence the binding and elution kinetics, and optimization is often recommended for specific applications.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of thrombin purification using m-aminobenzamidine affinity chromatography.

Caption: Workflow for thrombin purification via m-aminobenzamidine affinity chromatography.

Detailed Protocol for Thrombin Purification

This protocol provides a comprehensive, step-by-step methodology for the purification of thrombin using m-aminobenzamidine affinity chromatography.

Materials and Reagents

-

m-Aminobenzamidine-agarose resin (e.g., Benzamidine Sepharose)

-

Chromatography column

-

Peristaltic pump or chromatography system

-

UV spectrophotometer or protein detector

-

Fraction collector

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[10] It is recommended to filter and degas all buffers before use.[11]

-

Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0.

-

Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.[10]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Regeneration Buffers:

-

High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

-

Low pH Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5

-

-

Storage Solution: 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0.[10]

Step-by-Step Methodology

1. Column Packing and Equilibration

-

Resin Preparation: Gently resuspend the m-aminobenzamidine-agarose resin in its storage solution. Decant the storage solution and replace it with Binding Buffer to create a slurry of approximately 50-70%.[12]

-

Column Packing: Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles.[12] Allow the resin to settle, then start the flow of Binding Buffer to pack the bed. A bed height of 5-15 cm is generally recommended.[12]

-

Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer, or until the UV baseline is stable.[10]

2. Sample Application

-

Sample Preparation: Ensure the sample containing thrombin is in a buffer compatible with the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Loading: Apply the prepared sample to the equilibrated column at a recommended flow rate. For optimal binding, a flow velocity of 15-30 cm/h can be used.[12]

3. Washing

-

After loading the entire sample, wash the column with 5-10 CV of Binding Buffer.

-

Continue washing until the UV absorbance at 280 nm returns to the baseline, indicating that all non-specifically bound proteins have been removed.[10] The flow-through and wash fractions can be collected and saved for analysis to confirm that the target protein has bound to the resin.

4. Elution

There are two primary methods for eluting the bound thrombin:

-

Low pH Elution: This method disrupts the ionic interactions between thrombin and the ligand.

-

Apply the Low pH Elution Buffer (50 mM Glycine-HCl, pH 3.0) to the column.

-

Begin collecting fractions immediately. To prevent denaturation of the eluted thrombin due to the low pH, it is crucial to add a neutralization buffer (e.g., 60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to the collection tubes beforehand.[12]

-

-

Competitive Elution: This method uses a high concentration of a free inhibitor to displace the bound thrombin.

-

Apply the Competitive Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer) to the column.[10]

-

The advantage of this method is that the elution occurs at a neutral pH, which can be beneficial for the stability of the thrombin. However, the free benzamidine in the eluted fractions will need to be removed in a subsequent step, such as dialysis or gel filtration.

-

5. Column Regeneration and Storage

-

Regeneration: To ensure the longevity and consistent performance of the affinity resin, it is essential to regenerate it after each use.

-

Wash the column with 3-5 CV of the High pH Buffer followed by 3-5 CV of the Low pH Buffer.

-

Repeat this cycle two to three times.

-

Finally, re-equilibrate the column with 5-10 CV of Binding Buffer.

-

-

Storage: For long-term storage, wash the column with 5 CV of distilled water to remove salts, followed by 5 CV of the Storage Solution (20% Ethanol in 0.05 M Acetate Buffer, pH 4.0).[10] Store the column at 4-8°C.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale/Comments |

| Binding Buffer pH | 7.4 - 8.0 | Optimal for the interaction between thrombin and benzamidine. |

| Binding Buffer NaCl Concentration | 0.5 M | High salt concentration minimizes non-specific ionic interactions. |

| Low pH Elution Buffer | 50 mM Glycine-HCl, pH 3.0 | Effectively disrupts the binding by protonating key residues. |

| Competitive Elution Agent | 20 mM p-aminobenzamidine | Displaces bound thrombin by competing for the active site.[10] |

| Recommended Bed Height | 5 - 15 cm | Allows for high flow rates and efficient separation.[12] |

| Flow Velocity | 15 - 30 cm/h | A balance between sufficient residence time for binding and a practical purification time.[12] |

| Storage Solution | 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0 | Prevents microbial growth and maintains the stability of the resin.[10] |

Troubleshooting Common Issues

-

Low Thrombin Yield:

-

Cause: Inefficient binding.

-

Solution: Ensure the sample is at the correct pH and ionic strength. Consider reducing the flow rate during sample application to increase the residence time.

-

-

Thrombin in Flow-Through:

-

Cause: Column capacity exceeded.

-

Solution: Use a larger column volume or reduce the amount of sample loaded.

-

-

Poor Purity of Eluted Thrombin:

-

Cause: Inefficient washing or non-specific binding.

-

Solution: Increase the wash volume with Binding Buffer. If non-specific ionic interactions are suspected, a wash step with a higher salt concentration can be included before elution.

-

-

Loss of Thrombin Activity After Elution:

-

Cause: Denaturation due to low pH.

-

Solution: Ensure immediate and effective neutralization of the eluted fractions. Alternatively, use the competitive elution method to avoid low pH conditions.

-

References

- M.S. Baker, et al. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. PubMed.

- Benzamidine (hydrochloride) (CAS Number: 1670-14-0). Cayman Chemical.

- Benzamidine hydrochloride. AmBeed.com.

- Di Cera, E. (2009). Thrombin. PMC - NIH.

- Goodsell, D.S. (2002). Thrombin. PDB-101.

- An Overview of the Structure and Function of Thrombin. Ovid.

- Benzamidine 206752-36-5. Sigma-Aldrich.

- Benzamidine. Wikipedia.

- Structural features of thrombin. ResearchGate.

- Thrombin Active-Site Regions. Thrombosis Research.

- Benzamidine Sepharose 4 Fast Flow (low sub). Cytiva.

- Benzamidine Sepharose 4 Fast Flow (high sub). Cytiva.

- affinity purification. Bio-Rad.

- Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases. ResearchGate.

- HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal. Sigma-Aldrich.

- Inhibition of four human serine proteases by substituted benzamidines. PubMed.

- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare.

- Method of isolation and purification of trypsin from pronase protease and use thereof. Google Patents.

- Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva.

- ρ-Aminobenzamidine Agarose. G-Biosciences.

- Thrombin Cleavage of GST-Fusion protein. The Hebrew University of Jerusalem.

- HiTrap™ Benzamidine FF (high sub). YILIMART - MACS.

- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.

- General Method for Cleavage of His-Tagged Proteins with Thrombin cleavage sites. University of Bristol.

- Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. GE Healthcare.

- ρ-Aminobenzamidine Agarose. G-Biosciences.

- Removal and purification of trypsin-like serine proteases. Cytiva.

- Benzamidine Sepharose 6B. Cytiva.

Sources

- 1. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. PDB-101: Molecule of the Month: Thrombin [pdb101.rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 8. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]

- 11. macs.yilimart.com [macs.yilimart.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Application Note: Covalent Immobilization of m-Aminobenzamidine to Agarose via Reductive Amination

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of an m-Aminobenzamidine affinity matrix, detailing the mechanistic causality of reductive amination for the downstream purification of trypsin-like serine proteases.

Mechanistic Rationale & Causality

m-Aminobenzamidine (m-ABA) is a highly specific, competitive inhibitor of trypsin-like serine proteases, including trypsin, urokinase, and thrombin[1]. The amidine moiety of the ligand mimics the basic side chains of arginine or lysine, allowing it to dock precisely into the S1 specificity pocket of the enzyme, forming a critical salt bridge with the Asp189 residue[2].

To utilize m-ABA for affinity chromatography, it must be covalently tethered to a solid support. While Cyanogen Bromide (CNBr) activation is historically common, it generates a charged, relatively unstable isourea bond that promotes non-specific protein binding and ligand leaching. Reductive amination onto aldehyde-activated agarose is the superior alternative. This method yields coupling efficiencies typically greater than 80% and forms a highly stable, uncharged secondary amine linkage, preserving the specificity of the affinity matrix[3].

The Chemical Mechanism

-

Schiff Base Formation: The primary amine of m-ABA acts as a nucleophile, attacking the electrophilic aldehyde groups on the agarose matrix to form a reversible imine (Schiff base).

-

Selective Reduction: Sodium cyanoborohydride (NaCNBH₃) is introduced to selectively reduce the Schiff base into a permanent secondary amine bond[4].

Caption: Chemical mechanism of reductive amination for ligand immobilization.

Reagent Selection & Buffer Dynamics

The success of this protocol relies heavily on strict adherence to buffer chemistry and reducing agent selection.

-

Why Sodium Cyanoborohydride (NaCNBH₃)? NaCNBH₃ is imine-selective at physiological pH (pH 7.2). Unlike sodium borohydride (NaBH₄), which is a harsh reductant that aggressively reduces both the Schiff base and unreacted aldehydes, NaCNBH₃ only reduces the imine intermediate[4]. This preserves unreacted aldehydes for further ligand binding during the extended incubation period.

-

Buffer Constraints: The coupling buffer must be completely devoid of primary amines (e.g., Tris, Glycine, or ammonium salts). Extraneous amines will actively compete with m-ABA for the aldehyde reactive sites, drastically reducing coupling efficiency.

Step-by-Step Coupling Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. By integrating pre- and post-reaction quantitative checks, researchers can mathematically verify ligand immobilization before committing the matrix to expensive bioprocess runs.

Materials Required

-

Aldehyde-activated agarose resin (e.g., 6% crosslinked)

-

m-Aminobenzamidine dihydrochloride

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Reducing Agent: 5 M Sodium Cyanoborohydride in 1 M NaOH (Handle in a fume hood)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Wash Buffer: 1X PBS + 0.05% Sodium Azide

Methodology

Step 1: Resin Equilibration

-

Gently resuspend the aldehyde-activated agarose slurry. Transfer 2 mL of settled resin to a gravity-flow column or reaction tube.

-

Wash the resin with 10 mL (5 column volumes) of Coupling Buffer to remove storage preservatives.

Step 2: Ligand Preparation & Baseline QC

-

Dissolve 10–20 mg of m-Aminobenzamidine in 4 mL of Coupling Buffer.

-

Self-Validation Checkpoint 1 (Baseline): Extract a 50 µL aliquot of this starting solution. Measure the primary amine concentration using a TNBSA (Trinitrobenzene Sulfonic Acid) colorimetric assay or UV absorbance. Record this as

.

Step 3: Schiff Base Formation & Reduction

-

Add the m-ABA solution to the equilibrated resin.

-

Add 40 µL of the 5 M NaCNBH₃ stock directly to the slurry to achieve a final concentration of ~50 mM.

-

Caution: Ensure the pH remains above 7.0. Acidifying cyanoborohydride solutions releases highly toxic hydrogen cyanide gas.

-

Seal the tube and incubate with gentle end-over-end mixing at room temperature for 6 hours (or overnight at 4°C).

Step 4: Post-Reaction QC & Quenching

-

Centrifuge the slurry at 2000 x g for 1 minute. Collect the supernatant.

-

Self-Validation Checkpoint 2 (Efficiency): Measure the amine concentration of the supernatant (

). Calculate coupling efficiency: -

To block unreacted aldehyde groups, add 5 mL of Quenching Buffer (1 M Tris-HCl, pH 7.4) to the resin.

-

Incubate with gentle shaking for 1 hour at room temperature.

Step 5: Final Wash and Storage

-

Wash the resin sequentially with 10 mL of Coupling Buffer, followed by 10 mL of 1 M NaCl (to remove non-covalently bound ligand).

-

Equilibrate the resin in Wash Buffer (PBS + 0.05% Sodium Azide) and store at 4°C until use.

Quantitative Optimization Parameters

To adapt this protocol for varying ligand densities or specific bioprocess constraints, refer to the optimized parameters below:

| Parameter | Optimal Range | Rationale for Selection |

| Coupling pH | 7.2 – 7.4 | Balances primary amine nucleophilicity with the NaCNBH₃ reduction optimum. |

| NaCNBH₃ Concentration | 50 mM | Provides sufficient molar excess for complete imine reduction without toxicity overload. |

| Reaction Time | 6 hours to Overnight | Ensures >80% coupling efficiency for small molecule ligands; overnight at 4°C minimizes matrix degradation. |

| Quenching Agent | 1 M Tris-HCl or Ethanolamine | High concentration of primary amines rapidly caps unreacted aldehydes, preventing non-specific binding of target proteins[4]. |

Application: Serine Protease Purification Workflow

Once synthesized, the m-ABA agarose matrix is highly effective for the single-step purification of urokinase, thrombin, and trypsin from complex biological mixtures[1]. Because thrombin has a 5–10 times poorer inhibition constant (

Caption: Affinity chromatography workflow for serine protease purification.

Elution Strategy: Target proteases can be eluted either by lowering the pH (e.g., 0.2 M Acetic Acid, pH 2.6) to disrupt the salt bridge, or via competitive elution using soluble benzamidine in the elution buffer[1].

References

1.[4] Aldehyde-activated SepFast MAG - Data sheet. BioToolomics. 2.[1] Preparation of high-purity urokinase using single-step hydrophobic interaction chromatography with p-aminobenzamidine ligand. ResearchGate. 3.[2] Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases. ResearchGate. 4. Efficient Site‐Selective Immobilization of Aldehyde‐Tagged Peptides and Proteins by Knoevenagel Ligation. D-NB.info. 5. HOOK™ Activated Agarose (Amine Reactive). G-Biosciences. 6.[3] Coupling Resin, AminoLink™ Plus. Avantor, Inc. 7.[5] Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography. ResearchGate. 8. HOOK™ Agarose Coupling Kit (Amine Reactive). G-Biosciences.

Sources

Application Note: High-Specificity Competitive Elution for Benzamidine Affinity Chromatography

Abstract & Introduction

Benzamidine affinity chromatography is the industry standard for the purification of serine proteases (e.g., trypsin, thrombin, urokinase, enterokinase) and their zymogens. The stationary phase typically utilizes p-aminobenzamidine (pABA) covalently coupled to an agarose matrix. This ligand acts as a structural mimic of the amino acid Arginine, specifically binding to the catalytic pocket of serine proteases.

While elution can be achieved by lowering the pH (which disrupts the binding site geometry), this method risks irreversible denaturation or autolysis of the target protease. Competitive elution —using free benzamidine to displace the protein—is the superior strategy for maintaining enzymatic activity.

This application note details the formulation of a high-performance competitive elution buffer, the specific workflow for its use, and the critical downstream processing steps required to remove the competitor.

Mechanistic Principles

The success of this protocol relies on the principle of Competitive Displacement .

-

Binding: The target serine protease binds to the immobilized p-aminobenzamidine ligand via its specificity pocket (S1 site).

-

Competition: A high concentration of free Benzamidine Hydrochloride is introduced.

-

Displacement: The free benzamidine, having a similar or higher affinity and vastly superior concentration, out-competes the immobilized ligand for the protease's active site.

-

Elution: The protease-benzamidine complex elutes from the column at neutral pH, preserving structural integrity.

Visualization: Competitive Displacement Mechanism

Figure 1: Mechanism of competitive displacement. High concentrations of free benzamidine displace the immobilized ligand from the protease active site.

Buffer Formulations

The following buffer systems are designed to minimize non-specific ionic interactions while maximizing specific affinity elution.

Table 1: Buffer Composition

| Component | Concentration | Role | Notes |

| Binding/Wash Buffer | |||

| Tris-HCl | 50 mM | pH Buffering | pH 7.4 – 8.0 is optimal for binding. |

| NaCl | 0.5 M (500 mM) | Ionic Suppression | Critical: High salt prevents non-specific ionic binding to the matrix. |

| Competitive Elution Buffer | |||

| Tris-HCl | 50 mM | pH Buffering | Maintains neutral pH to prevent denaturation. |

| NaCl | 0.5 M (500 mM) | Ionic Suppression | Maintains ionic strength consistency. |

| Benzamidine HCl | 20 – 100 mM | Competitor | The active eluting agent. 20 mM is standard; 100 mM for tight binders. |

| Regeneration Buffer (Low pH) | |||

| Glycine-HCl | 100 mM | Ligand Stripping | pH 2.0 – 3.0. Removes any remaining bound proteins. |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Expertise Note: Do not rely on A280 absorbance for peak detection during elution. Benzamidine absorbs strongly at UV wavelengths. The elution buffer will cause a massive "square wave" signal on your chromatogram, masking the protein peak. You must collect fractions and assay for activity or use SDS-PAGE.[1][2]

Experimental Protocol

Phase 1: Preparation

-

Degassing: Filter all buffers through a 0.22 µm or 0.45 µm filter and degas to prevent bubble formation in the resin bed.

-

System Setup: If using an FPLC (e.g., ÄKTA), zero the UV baseline with the binding buffer, not water.

Phase 2: Chromatography Workflow

Figure 2: Standard operational workflow for competitive elution chromatography.

Step-by-Step:

-

Equilibration: Flush the column with 5–10 Column Volumes (CV) of Binding Buffer.[3] Ensure pH is stable at 7.4.

-

Sample Loading: Load the clarified lysate/sample. A flow rate of 15–30 cm/h is recommended to allow sufficient residence time for binding.

-

Washing: Wash with 5–10 CV of Binding Buffer.[3]

-

Checkpoint: Monitor UV (A280).[3] Wait until the baseline returns to zero. This removes unbound proteins and contaminants interacting weakly via ionic forces (suppressed by the 0.5 M NaCl).

-

-

Elution (The Critical Step):

-

Switch to Competitive Elution Buffer .[1]

-

Apply 5 CV in a single step (not a gradient).

-

Collect fractions immediately.

-

Note: The UV trace will shoot up instantly due to the benzamidine. This is normal.

-

-

Regeneration: Wash with 3 CV of Regeneration Buffer (pH 2-3) followed immediately by 5 CV of Binding Buffer to restore neutral pH.

Post-Elution Processing (Benzamidine Removal)

The eluted protein is now in a complex with benzamidine. Because benzamidine is a reversible inhibitor, it must be removed to restore the protease's full enzymatic activity.

Method A: Size Exclusion Chromatography (Desalting)

-

Best for: Fast removal, small volumes.[4]

-

Protocol: Use a PD-10 column or Sephadex G-25. Equilibrate the desalting column with your final storage buffer (e.g., PBS or Tris/NaCl without benzamidine). Load the eluted fraction and elute. The protein (large) will separate from the benzamidine (small, ~156 Da).

Method B: Dialysis

-

Best for: Large volumes.[5]

-

Protocol: Dialyze against 100x volume of storage buffer at 4°C. Change buffer at least twice over 24 hours.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| No Protein in Eluate | Binding failed | Check sample pH. Ensure it is > 7.0. Check if the protease is a serine protease (inhibitable by benzamidine). |

| Protein in Flow-Through | Capacity exceeded or flow too fast | Reduce flow rate during loading. Check resin capacity (typically ~10-30 mg trypsin/mL). |

| High Background in Elution | Non-specific binding | Ensure 0.5 M NaCl is present in both binding and wash buffers.[1] |

| Low Activity after Elution | Benzamidine still present | Incomplete removal. Perform a second round of dialysis or use a larger desalting column. |

References

-

Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook.

-

Sigma-Aldrich (Merck). Benzamidine Sepharose 4 Fast Flow Technical Data Sheet.

-

Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases. European Journal of Biochemistry.

-

Thermo Fisher Scientific. Overview of Affinity Purification.

Sources

Troubleshooting & Optimization

Technical Support Center: m-Aminobenzamidine Stability & Storage

The following guide serves as a Technical Support Center resource for researchers working with m-Aminobenzamidine (specifically the dihydrochloride salt, typically used as a serine protease inhibitor).

Topic: Preventing Oxidation and Degradation of Stock Solutions Document ID: TS-MAB-001 Last Updated: February 26, 2026

Core Technical Overview

m-Aminobenzamidine (often supplied as m-Aminobenzamidine dihydrochloride) is a competitive inhibitor of trypsin-like serine proteases. While the solid salt is relatively stable, stock solutions are susceptible to oxidative degradation and hydrolysis , leading to color changes (browning/pinking) and loss of inhibitory potency.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Two primary pathways compromise this molecule in solution:

-

Auto-oxidation of the Aniline Moiety: The primary amino group on the benzene ring (

) is an electron-donating group. In the presence of atmospheric oxygen and light, it undergoes radical-mediated oxidation, forming azo linkages , nitroso compounds , or quinone imines . This results in the characteristic "pink-to-brown" discoloration. -

Hydrolysis of the Amidine Group: The amidine functional group (

) is susceptible to hydrolysis, converting the active inhibitor into the inactive m-aminobenzamide or m-aminobenzoic acid .

Preparation & Storage Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 100 mM stock solution with maximum shelf-life.

Reagents:

-

m-Aminobenzamidine dihydrochloride (MW: ~208.09 g/mol )

-

Solvent Choice: Anhydrous DMSO (Recommended) or Sterile

.

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh rapidly in low-humidity; the salt is hygroscopic. |

| 2 | Solvent Addition | Add Anhydrous DMSO to achieve 100 mM. (Example: Dissolve 20.8 mg in 1 mL DMSO). |

| 3 | Dissolution | Vortex briefly. If using water, ensure it is degassed (sparged with |

| 4 | Aliquoting | Dispense into amber microcentrifuge tubes (50–100 |

| 5 | Inert Gas Overlay | Critical Step: Gently blow a stream of Argon or Nitrogen into the headspace of each tube before capping. |

| 6 | Storage | Store at -20°C . |

Protocol B: Quality Control (Self-Validation)

How do you know your inhibitor is still good?

-

Visual Check: Thaw an aliquot. It should be colorless to pale yellow .

-

Pass: Clear/Pale Yellow.

-

Fail: Pink, Red, or Dark Brown (Significant oxidation has occurred).

-

-

Functional Validation (Trypsin Assay):

-

Mix Trypsin + Chromogenic Substrate (e.g., BAPNA).

-

Add m-Aminobenzamidine stock (final conc. 10–100

M). -

Success Criteria: Absorbance increase at 405 nm should be inhibited by >90% compared to control.

-

Visualizing the Workflow

The following diagram illustrates the decision logic for storage and troubleshooting.

Figure 1: Decision tree for solvent selection, storage, and quality control of m-Aminobenzamidine stock solutions.

Troubleshooting & FAQs

Q1: My stock solution has turned a pinkish-brown color. Is it still usable?

Technical Answer: Proceed with caution, but preferably discard. The color change indicates the formation of oxidation products (likely azo or nitroso derivatives) from the aniline group [2]. While the amidine part (the inhibitor pharmacophore) might still be intact, the oxidation products can:

-

Interfere with colorimetric assays (background absorbance).

-

React non-specifically with cysteine residues on your target protein. Recommendation: If the color is faint yellow, it is likely acceptable. If pink or brown, discard.

Q2: Can I add antioxidants like DTT or Ascorbic Acid to the stock to prevent this?

Technical Answer: Generally, No. While antioxidants inhibit oxidation, they introduce new variables:

-

DTT/Mercaptoethanol: These reduce disulfide bonds. If your target protease (e.g., Trypsin) or the protein you are purifying relies on disulfides for stability, you will denature your enzyme [3].

-

Ascorbic Acid: Can act as a pro-oxidant in the presence of trace metals (Fenton chemistry) and may interfere with redox-sensitive readouts.

-

Better Alternative: Rely on physical exclusion of oxygen (degassing,

purge) and low temperature rather than chemical additives.

Q3: I see a precipitate in my DMSO stock after thawing.

Technical Answer: This is likely due to moisture absorption . DMSO is hygroscopic. If the vial was opened frequently or stored without a tight seal, it absorbed atmospheric water, reducing the solubility of the m-Aminobenzamidine salt.

-

Fix: Warm the solution to 37°C and sonicate for 2–5 minutes. If it redissolves completely, it is safe to use.[4] If not, the concentration is indeterminate—discard.

Q4: Why is the dihydrochloride salt preferred over the free base?

Technical Answer: Protonation protects against oxidation.

At low pH (induced by the HCl salt), the amino group is protonated (

-

Tip: Never adjust the pH of your stock solution to neutral until you dilute it into the assay buffer. Keep the stock acidic/salt-form.

Comparative Data: Solvent Stability

| Parameter | Anhydrous DMSO Stock | Aqueous (Water) Stock |

| Freezing Point | ~19°C (Solidifies at Room Temp) | 0°C |

| Oxidation Risk | Low (Low | High (Dissolved |

| Hydrolysis Risk | Negligible | Moderate (Slow hydrolysis of amidine over months) |

| Recommended Shelf Life | 6–12 Months (-20°C) | 1 Month (-20°C) |

| Freeze-Thaw Stability | Good (Avoid excessive moisture) | Fair (Repeated freeze-thaw promotes degradation) |

References

-

BenchChem. Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (General principles of amine oxidation and solvent choice). Link

-

National Institutes of Health (NIH). Oxidative modification of low-density lipoproteins... Mechanism of action of aminoguanidine. (Mechanisms of amine/amidine oxidation). Link

-

Sigma-Aldrich. Product Information: p-Aminobenzamidine dihydrochloride. (Storage and stability specifications). Link

-

Cytiva. Benzamidine Sepharose 6B Instructions. (Stability of the ligand in aqueous buffers).[5] Link

Sources

Technical Support Center: m-Aminobenzamidine Column Troubleshooting & Maintenance Guide

Welcome to the Technical Support Center for aminobenzamidine-based affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of trypsin-like serine proteases (e.g., thrombin, urokinase, enterokinase) or the removal of proteolytic contaminants from recombinant protein preparations.

While commercial resins frequently utilize p-aminobenzamidine, customized and specialized matrices often employ m-aminobenzamidine. Because the active functional group (the benzamidine moiety) and the immobilization chemistry (typically an ether or amide linkage to an agarose backbone) are functionally identical, the mechanistic principles, regeneration protocols, and storage vulnerabilities described in this guide apply universally to both isomers.

Mechanistic Workflow